molecular formula C8H14N2O3S B4303016 ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4303016
M. Wt: 218.28 g/mol
InChI Key: WAVOVHLBHSCHOB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with another three-carbon fragment under specific conditions to form the six-membered pyrimidine ring . Another approach involves [4+2] cyclization, where a four-carbon fragment reacts with a two-carbon fragment . These reactions often require catalysts and specific reaction conditions, such as elevated temperatures and controlled pH levels.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxopyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a sulfur and nitrogen atom in a five-membered ring.

    Thiadiazoles: Compounds with two nitrogen atoms and one sulfur atom in a five-membered ring.

    Thiosemicarbazides: Compounds containing a thiosemicarbazide functional group.

Uniqueness

Ethyl 4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both a thioxo group and a carboxylate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-hydroxy-4-methyl-2-sulfanylidene-1,3-diazinane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-3-13-6(11)5-4-9-7(14)10-8(5,2)12/h5,12H,3-4H2,1-2H3,(H2,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVOVHLBHSCHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=S)NC1(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINECARBOXYLATE

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